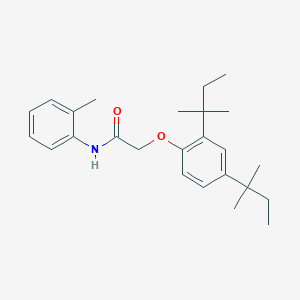![molecular formula C21H19N5O3 B492503 3-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHOXYPHENYL)-1-(4-METHOXYPHENYL)UREA](/img/structure/B492503.png)
3-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHOXYPHENYL)-1-(4-METHOXYPHENYL)UREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHOXYPHENYL)-1-(4-METHOXYPHENYL)UREA is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyrimidine core, a methoxyphenyl group, and a phenylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHOXYPHENYL)-1-(4-METHOXYPHENYL)UREA typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]pyrimidine ring.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, often using methoxybenzene derivatives and suitable electrophiles.
Formation of the Phenylurea Moiety: The final step involves the reaction of the intermediate compound with an isocyanate or a urea derivative to form the phenylurea structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHOXYPHENYL)-1-(4-METHOXYPHENYL)UREA can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
3-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHOXYPHENYL)-1-(4-METHOXYPHENYL)UREA has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biology: It is used in biological assays to investigate its effects on cellular processes and pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in various industrial processes, such as catalysis and material science.
Mechanism of Action
The mechanism of action of 3-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHOXYPHENYL)-1-(4-METHOXYPHENYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
3-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-HYDROXYPHENYL)-1-(4-METHOXYPHENYL)UREA: This compound has a hydroxyl group instead of a methoxy group, which may alter its chemical reactivity and biological activity.
3-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-CHLOROPHENYL)-1-(4-METHOXYPHENYL)UREA: The presence of a chlorine atom can significantly impact the compound’s properties, including its solubility and interaction with biological targets.
Uniqueness
3-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHOXYPHENYL)-1-(4-METHOXYPHENYL)UREA stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C21H19N5O3 |
|---|---|
Molecular Weight |
389.4g/mol |
IUPAC Name |
1-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-(4-methoxyphenyl)urea |
InChI |
InChI=1S/C21H19N5O3/c1-28-16-7-5-15(6-8-16)23-21(27)25-17-12-14(4-9-19(17)29-2)18-13-26-11-3-10-22-20(26)24-18/h3-13H,1-2H3,(H2,23,25,27) |
InChI Key |
WZJGNHBOKZQRGC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)OC |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-ditert-pentylphenoxy)-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)acetamide](/img/structure/B492421.png)
![2-(5-Bromo-2-methoxyphenyl)-3-[(5-bromo-2-methoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B492422.png)
![N-([1,1'-biphenyl]-4-ylsulfonyl)-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B492424.png)
![2,4-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B492425.png)
![2-iodo-N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B492426.png)

![2-(2,4-ditert-pentylphenoxy)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B492429.png)
![3-[(4-Tert-butylphenyl)sulfonyl]-2-(3-chlorophenyl)-1,3-thiazolidine](/img/structure/B492430.png)
![4-tert-butyl-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B492432.png)
![5-bromo-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methoxybenzenesulfonamide](/img/structure/B492435.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B492440.png)
![3,4-dichloro-2-methoxy-N'-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B492441.png)
![3-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-(4-methoxyphenyl)-1,3-thiazolidine](/img/structure/B492442.png)
![2,4,6-trimethyl-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B492443.png)
